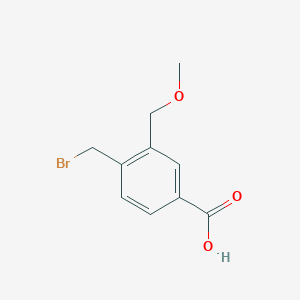

4-(Bromomethyl)-3-(methoxymethyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)-3-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methoxymethyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(methoxymethyl)benzoic acid typically involves the bromination of 3-(methoxymethyl)benzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes SN2 reactions with nucleophiles, enabling functional group transformations:

-

Methoxylation : Treatment with methanolic KOH replaces bromine with methoxy (-OCH₃), forming 4-methoxymethyl-3-(methoxymethyl)benzoic acid .

Key Conditions :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Elevated temperatures (60–80°C) accelerate reaction rates.

Esterification

The carboxylic acid group reacts with alcohols to form esters, facilitating derivatization for further applications:

-

Methyl Ester Synthesis : Reaction with methanol in the presence of H₂SO₄ yields methyl 4-(bromomethyl)-3-(methoxymethyl)benzoate .

Reaction Table :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃OH/H₂SO₄ | Reflux, 4 hr | Methyl ester derivative | 85–92% | |

| C₂H₅OH/HCl | 60°C, 3 hr | Ethyl ester derivative | 78% |

Radical Bromination and Side-Chain Reactivity

Under photochemical conditions, the bromomethyl group participates in radical chain reactions :

-

Bromination with NBS : N-bromosuccinimide (NBS) in chlorobenzene under UV light (λ = 254 nm) selectively brominates the methyl group without aromatic ring substitution .

Experimental Data :

Reduction Reactions

The methoxymethyl (-CH₂OCH₃) and carboxylic acid groups can be reduced under specific conditions:

-

LiAlH₄ Reduction : Converts the carboxylic acid to a primary alcohol (-CH₂OH).

-

Catalytic Hydrogenation : Pd/C with H₂ reduces the bromomethyl group to -CH₃.

Mechanistic Pathway :

-

R COOHLiAlH4R CH2OH

-

R CH2BrH2/PdR CH3

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids:

-

Example : Reaction with phenylboronic acid using Pd(PPh₃)₄ catalyst forms biaryl derivatives.

Optimized Conditions :

-

Base: Na₂CO₃

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 80°C

Stability and Side Reactions

科学研究应用

4-(Bromomethyl)-3-(methoxymethyl)benzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to develop new drugs, especially those targeting specific enzymes or receptors due to its ability to undergo various chemical modifications.

Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.

作用机制

The mechanism of action of 4-(Bromomethyl)-3-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

相似化合物的比较

Similar Compounds

4-(Bromomethyl)benzoic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

3-(Methoxymethyl)benzoic acid: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.

4-Bromobenzoic acid: Lacks both the methoxymethyl and bromomethyl groups, limiting its applications in organic synthesis.

Uniqueness

4-(Bromomethyl)-3-(methoxymethyl)benzoic acid is unique due to the presence of both bromomethyl and methoxymethyl groups, which provide a combination of reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications.

生物活性

4-(Bromomethyl)-3-(methoxymethyl)benzoic acid is a compound of interest due to its potential biological activities. Its structure allows for various modifications that could enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- IUPAC Name : this compound

The presence of bromine and methoxymethyl groups suggests that this compound may exhibit unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 3-(methoxymethyl)benzoic acid. The reaction conditions often include the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and reagents such as sodium azide to facilitate the formation of various derivatives .

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress in biological systems .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may have antitumor effects. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

There is evidence supporting the antimicrobial efficacy of related benzoic acid derivatives. These compounds can disrupt bacterial cell membranes, leading to cell lysis. The specific activity against various pathogens is still under investigation but shows promise for future therapeutic applications .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant capabilities of related compounds demonstrated that they effectively reduced oxidative stress markers in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity, showing a significant reduction in DPPH radicals upon treatment with these compounds .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) : By scavenging ROS, the compound protects cellular components from oxidative damage.

- Cell Cycle Regulation : It may influence key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, causing structural destabilization.

属性

分子式 |

C10H11BrO3 |

|---|---|

分子量 |

259.10 g/mol |

IUPAC 名称 |

4-(bromomethyl)-3-(methoxymethyl)benzoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-14-6-9-4-7(10(12)13)2-3-8(9)5-11/h2-4H,5-6H2,1H3,(H,12,13) |

InChI 键 |

BNEHIARSNJBMNO-UHFFFAOYSA-N |

规范 SMILES |

COCC1=C(C=CC(=C1)C(=O)O)CBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。